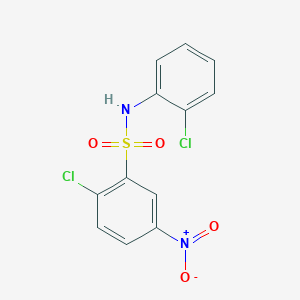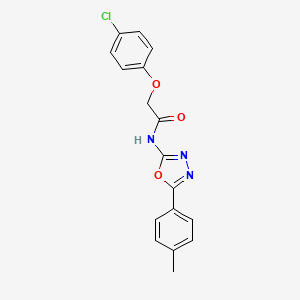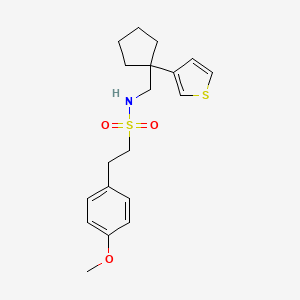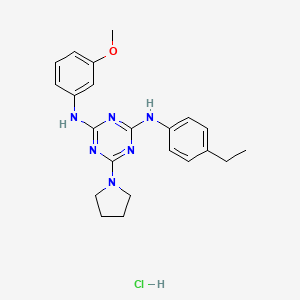![molecular formula C21H18ClN3O B3004484 1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-13-5](/img/structure/B3004484.png)
1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that appears to be related to a family of pyrrolidine derivatives. These derivatives are known for their potential biological activities, which include antioxidant and antimicrobial properties. The structure of the compound suggests that it may have been designed to target specific biological pathways or organisms.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included various substituents on the benzene ring and heterocyclic moieties . Another study reported the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine derivatives . These synthetic routes typically involve cyclization reactions and are characterized by spectral studies such as IR, 1H-NMR, and Mass spectrometry to confirm the structures of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with substituents affecting the overall shape and electronic distribution. X-ray diffraction analysis has been used to unambiguously assign the structure of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The synthesis processes often involve cyclization reactions, which are key steps in forming the pyrrolidine core of the molecule. The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their interaction with different reagents or biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acid dissociation constants, are important for their practical application. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is essential for understanding their behavior in different pH environments . These properties can also influence the compound's bioavailability and stability, which are critical factors in drug design and development.
Biological Activity
The biological activity of pyrrolidine derivatives is a key area of interest. Antioxidant activity has been observed in some synthesized compounds, with certain derivatives showing higher activity than well-known antioxidants like ascorbic acid . Additionally, antimicrobial screening has revealed that some pyrrolidine derivatives possess interesting antibacterial activity against specific strains, including M. tuberculosis, with MIC values comparable to or better than standard antibiotics . These findings suggest that pyrrolidine derivatives have the potential to be developed into effective antimicrobial agents.
Applications De Recherche Scientifique
Antioxidant Activity
Research has demonstrated that certain derivatives of 1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit potent antioxidant activities. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5 times higher antioxidant activity compared to ascorbic acid (Tumosienė et al., 2019).
Synthesis and Structural Analysis
Multiple studies focus on the synthesis and structural analysis of related compounds. For instance, a study on the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction highlights the structural diversity and complexity of these compounds (Poomathi et al., 2015).
Electroluminescent Properties
Some derivatives show potential in electroluminescent applications. For example, low-molecular weight compounds related to 1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one have been synthesized and evaluated for use in organic light-emitting devices (Dobrikov et al., 2011).
Corrosion Inhibition
In the field of corrosion inhibition, derivatives of the compound have been studied. For instance, 1,3,4-oxadiazole derivatives have been synthesized and shown to be effective corrosion inhibitors for mild steel in sulphuric acid, indicating the potential industrial applications of these compounds (Ammal et al., 2018).
Catalytic Applications
The use of related compounds in catalysis has been explored. Ruthenium(II)-NNN pincer complexes, for example, have been synthesized for efficient coupling reactions, demonstrating the catalytic versatility of these compounds (Li et al., 2018).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of derivatives. For instance, compounds like 1-benzyl 2-butyl-4-chloroimidazole embodied 4-azafluorenones have shown promising antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Addla et al., 2012).
Anticancer Potential
Research into the anticancer properties of related compounds has been conducted. For example, benzimidazoles bearing oxadiazole nucleus were synthesized and evaluated for their anticancer activities, revealing some compounds with significant growth inhibition activity (Rashid et al., 2012).
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h1,4-9,12,15H,10-11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKOMFQHHQVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-isopropoxybenzamide](/img/structure/B3004407.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)

![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)
![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)



![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
